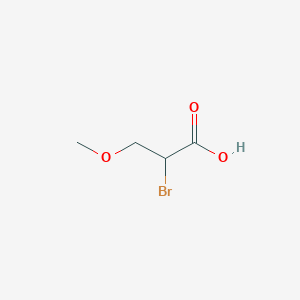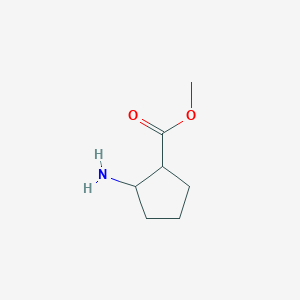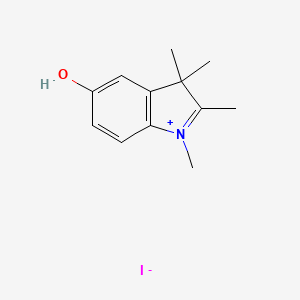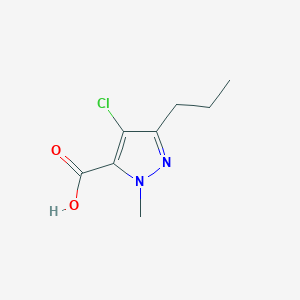
2-Fluoro-4,6-dinitrophenol
Übersicht
Beschreibung
2-Fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C6H3FN2O5. It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,6-dinitrophenol has several applications in scientific research:
Wirkmechanismus
Target of Action
2-Fluoro-4,6-dinitrophenol is a derivative of dinitrophenol . Dinitrophenol is known to be an artificial uncoupler of oxidative phosphorylation in mitochondria . Therefore, it is reasonable to infer that this compound may also target the mitochondrial oxidative phosphorylation process.
Mode of Action
Considering its structural similarity to dinitrophenol, it might function as an uncoupler of oxidative phosphorylation in mitochondria . Uncouplers disrupt the proton gradient across the mitochondrial inner membrane, which is essential for ATP synthesis. This disruption leads to increased oxygen consumption and heat production, as the energy from the proton gradient is released as heat instead of being used for ATP synthesis .
Biochemical Pathways
As an uncoupler of oxidative phosphorylation, it likely affects the electron transport chain in mitochondria . This can lead to increased metabolic rate and energy expenditure, potentially affecting multiple downstream pathways related to energy metabolism.
Pharmacokinetics
Based on the pharmacokinetics of dinitrophenol, it can be inferred that this compound might have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
As an uncoupler of oxidative phosphorylation, it might lead to increased metabolic rate and energy expenditure, potentially affecting cellular energy homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment might interact with this compound and affect its stability and efficacy . .
Biochemische Analyse
Biochemical Properties
It is known that nitrophenols, a group to which 2-Fluoro-4,6-dinitrophenol belongs, are more acidic than phenol itself This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
It is known that dinitrophenols, such as 2,4-dinitrophenol, can cause mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia . Chronic exposure to dinitrophenols has been reported to cause cataracts, skin lesions, weight loss, and effects on the bone marrow, central nervous system, and cardiovascular system
Molecular Mechanism
It is known that dinitrophenols can cause mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that dinitrophenols can cause a rapid and marked increase in body temperature, suggesting that the effects of this compound could also change over time
Dosage Effects in Animal Models
It is known that dinitrophenols can cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia
Metabolic Pathways
It is known that dinitrophenols can cause mitochondrial uncoupling, suggesting that this compound could potentially interact with enzymes or cofactors involved in energy metabolism
Transport and Distribution
It is known that dinitrophenols can freely diffuse through the mitochondrial membrane
Subcellular Localization
Given its potential role in mitochondrial uncoupling , it is possible that this compound could be localized to the mitochondria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluoro-4,6-dinitrophenol can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-fluorophenol with nitric acid under controlled conditions to introduce the nitro groups at the 4 and 6 positions . The reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors such as fluorobenzene. The nitration of fluorobenzene followed by hydrolysis can yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol is commonly used as the nucleophile.
Reduction: Catalytic hydrogenation using palladium on carbon as the catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-4,6-diaminophenol.
Oxidation: 2-Fluoro-4,6-dinitroquinone.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar in structure but lacks the fluorine atom.
Dinoseb: Another dinitrophenol derivative used as a herbicide.
Uniqueness: 2-Fluoro-4,6-dinitrophenol is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable compound in synthetic organic chemistry for introducing fluorine into aromatic systems .
Eigenschaften
IUPAC Name |
2-fluoro-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZQMCJLYJALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558256 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-90-9 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)


![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)

